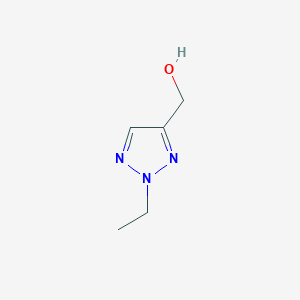![molecular formula C7H5ClN2S B2695911 7-Chloro-2-methylthiazolo[4,5-b]pyridine CAS No. 1552535-87-1](/img/structure/B2695911.png)
7-Chloro-2-methylthiazolo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2-methylthiazolo[4,5-b]pyridine is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. This compound has shown promising results in the field of medicinal chemistry, specifically in the development of new drugs for the treatment of various diseases. In
Applications De Recherche Scientifique
Antioxidant Properties
7-Chloro-2-methylthiazolo[4,5-b]pyridine has been investigated for its antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative damage to cells and tissues. Research suggests that this compound may exhibit free radical scavenging activity, making it relevant for potential therapeutic applications in conditions related to oxidative stress .
Antimicrobial Activity
Studies have identified 7-Chloro-2-methylthiazolo[4,5-b]pyridine as a promising antimicrobial agent. It has demonstrated inhibitory effects against various bacteria and fungi. Researchers are exploring its use in developing novel antibiotics or antifungal drugs .
Herbicidal Properties
The compound’s herbicidal activity has also been investigated. Herbicides are essential for weed control in agriculture. 7-Chloro-2-methylthiazolo[4,5-b]pyridine may offer an alternative or complementary approach to existing herbicides, contributing to sustainable crop management .
Anti-inflammatory Effects
Inflammation is associated with various diseases, including autoimmune disorders and chronic conditions. Preliminary studies suggest that this thiazolo[4,5-b]pyridine derivative possesses anti-inflammatory properties. Further research could explore its potential as an anti-inflammatory drug .
Antifungal Activity
Beyond its antimicrobial effects, 7-Chloro-2-methylthiazolo[4,5-b]pyridine has demonstrated antifungal activity. Investigating its mechanism of action and specificity against fungal pathogens could lead to the development of new antifungal agents .
Antitumor Potential
Thiazolo[4,5-b]pyridines have attracted attention as potential antitumor agents. While more research is needed, this compound’s reported antitumor activity warrants further exploration. Understanding its mode of action and safety profile is critical for its potential use in cancer therapy .
Histamine H3 Receptor Modulation
Some derivatives within this class have been identified as histamine H3 receptor antagonists. These receptors play a role in neurotransmission and immune responses. Investigating the interaction of 7-Chloro-2-methylthiazolo[4,5-b]pyridine with histamine receptors could reveal novel therapeutic applications .
Mécanisme D'action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which 7-chloro-2-methylthiazolo[4,5-b]pyridine belongs, have been reported to interact with a wide range of receptor targets .
Mode of Action
It is known that thiazolo[4,5-b]pyridines can interact with their targets in a way that leads to a variety of pharmacological effects .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting they may affect multiple pathways .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Propriétés
IUPAC Name |
7-chloro-2-methyl-[1,3]thiazolo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c1-4-10-7-6(11-4)5(8)2-3-9-7/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTCVDXZHAUBRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=CC(=C2S1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-methylthiazolo[4,5-b]pyridine | |
CAS RN |
1552535-87-1 |
Source


|
| Record name | 7-chloro-2-methyl-[1,3]thiazolo[4,5-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2695828.png)

![1-[(2-Hydroxyethyl)amino]cyclobutane-1-carbonitrile](/img/structure/B2695830.png)


![4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B2695838.png)
![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2695840.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2695842.png)

![7-(2-Ethoxyethyl)-3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2695844.png)
![5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine](/img/structure/B2695846.png)

![(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2695848.png)